1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(Quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a complex organic compound featuring a quinoxaline core, a piperidine ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of quinoxaline derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and the use of catalysts to increase yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 1-(quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Quinoxaline derivatives
Piperidine derivatives
Trimethylphenyl derivatives
Uniqueness: 1-(Quinoxalin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide stands out due to its unique combination of structural elements. This combination provides distinct chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
1-quinoxalin-2-yl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-12-16(2)22(17(3)13-15)26-23(28)18-8-10-27(11-9-18)21-14-24-19-6-4-5-7-20(19)25-21/h4-7,12-14,18H,8-11H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFDYRSNZKFSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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